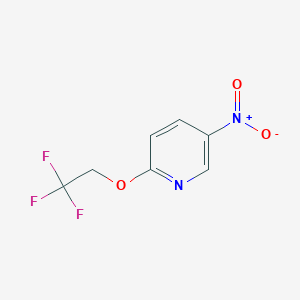

5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nitro-substituted pyridines and related compounds often involves the introduction of nitro groups to the pyridine ring, which can be achieved through various chemical reactions. For instance, the synthesis of 5-nitro-2-(2-phenylhydrazinyl)pyridine and its methyl isomers was described, indicating the use of phenylhydrazine derivatives in the synthesis process . Although the exact synthesis of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of nitro-substituted pyridines is characterized by the presence of a nitro group attached to the pyridine ring, which can influence the electronic distribution and geometry of the molecule. For example, the X-ray crystal structure of 5-nitro-2-(2-pyridinylthio)-pyridine revealed the conformational aspects of the molecule in different states of matter . This information can be useful in predicting the molecular structure of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine, as the presence of the nitro group and a substituent on the pyridine ring would have a significant impact on its conformation.

Chemical Reactions Analysis

Nitro-substituted pyridines can undergo various chemical reactions, including nucleophilic substitutions and interactions with other chemical species. For instance, the reaction of 3-nitro-2H-chromenes with aminoenones resulted in functionalized chromanes . This suggests that the nitro group in such compounds can participate in chemical reactions that lead to the formation of new structures. The chemical reactivity of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine would likely be influenced by both the nitro and the trifluoroethoxy groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted pyridines are influenced by their molecular structure. For example, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine provided insights into its vibrational frequencies and chemical shift values . Similarly, the vibrational characteristics of the hydrazo group in nitro-substituted pyridines were analyzed in relation to inter- and intra-molecular hydrogen bonds . These studies can help infer the properties of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine, such as its spectroscopic behavior and potential for hydrogen bonding.

Applications De Recherche Scientifique

Thermal Intramolecular Hydroxylation Reactions

5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine and its derivatives have been studied for their potential in thermal intramolecular hydroxylation reactions. Researchers found that heating these compounds in an inert solvent can lead to the formation of hydroxylated pyridine derivatives through intramolecular oxygen transfer. This process opens up possibilities for further chemical transformations, expanding the scope of phenol to catechol conversions (Sammes, Serra-Errante, & Tinker, 1979).

Molecular Orbital Study

The molecular structure and characteristics of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine analogs have been explored through experimental and theoretical methods, including X-ray crystallography and molecular orbital calculations. Such studies provide insights into the conformational aspects and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications in various chemical reactions (Amato et al., 1989).

Synthesis and Chemical Transformations

Research has also focused on the synthesis and subsequent chemical transformations of 5-Nitro-2-pyridone derivatives. These studies have led to the discovery of new methods for producing structurally complex compounds, such as oxazolo[3,2-a]pyridinium salts and their reactions with various nucleophiles. These findings are significant for the development of new synthetic pathways in organic chemistry (Bush & Babaev, 2003).

Synthesis of Related Compounds

The synthesis of related compounds, such as 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, has been explored, highlighting the versatility of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine derivatives in synthetic organic chemistry. These studies contribute to a deeper understanding of how structural modifications can lead to new compounds with potentially useful properties (Xu Jun, 2011).

Excited State Studies

The excited states of hydrazo-compounds, including derivatives of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine, have been examined to understand their electronic absorption and emission spectra. Such research is essential for applications in materials science, especially in the development of new photoluminescent materials (Michalski et al., 2016).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Propriétés

IUPAC Name |

5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)4-15-6-2-1-5(3-11-6)12(13)14/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIFPOGCBCXTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2499994.png)

![[2-(Cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2499995.png)

![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N,4-dimethylbenzamide](/img/structure/B2500002.png)

![1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2500005.png)

![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2500008.png)

![N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2500009.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2500011.png)

![16-{[3-(Morpholin-4-yl)propyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2500016.png)